molecular formula C22H22ClN3O3S2 B2919415 N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941961-84-8

N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2919415
CAS No.: 941961-84-8
M. Wt: 476.01
InChI Key: CPXOFCCKFHTXQT-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic small molecule investigated for its potential as a modulator of histone deacetylase (HDAC) enzymes, a class of critical epigenetic regulators . Its molecular structure, featuring a thiazole ring linked to a chlorophenethyl group via an acetamide spacer, is designed to mimic the cap group of established HDAC inhibitors, potentially conferring selectivity for specific HDAC isoforms. Research into this compound focuses on its ability to alter histone acetylation patterns, thereby influencing gene expression and cellular processes such as differentiation and proliferation. Given the central role of epigenetic dysregulation in diseases like cancer , this acetamide derivative serves as a valuable chemical probe for exploring the therapeutic potential of novel HDAC inhibition in oncology and neuroscience research. Its primary research value lies in elucidating structure-activity relationships for next-generation epigenetic therapeutics and probing the complex signaling networks controlled by acetylation.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S2/c1-29-19-4-2-3-17(11-19)25-21(28)14-31-22-26-18(13-30-22)12-20(27)24-10-9-15-5-7-16(23)8-6-15/h2-8,11,13H,9-10,12,14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXOFCCKFHTXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 4-chlorophenethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

    Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used but may include various substituted derivatives.

Scientific Research Applications

N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has potential biological activities and applications in chemistry, biology, medicine, and industry. It features a thiazole ring, a chlorophenethyl group, and a methoxyphenyl group, which may contribute to its pharmacological properties.

Scientific Research Applications

Chemistry
this compound can be employed as a building block for creating more complex molecules in organic synthesis.

Biology
This compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Medicine
Potential medicinal applications include its use as a precursor for pharmaceuticals targeting specific pathways or receptors. Researchers have explored thiazole derivatives, related to this compound, for anticancer properties, neuroprotective effects, and anti-inflammatory capabilities . Some thiazole derivatives have shown potential as CDK2 inhibitors and have been observed to arrest the cell cycle and have apoptotic effects on cancer cell lines .

Industry
This compound could be used in the development of new materials with unique properties in material science.

Potential Products from the Compound

  • Oxidation : Carboxylic acids or ketones
  • Reduction : Alcohols or amines
  • Substitution : Various substituted derivatives, depending on the nucleophile used

Mechanism of Action

The mechanism by which N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

  • N-(3-chloro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS 942000-28-4): This analog replaces the 4-chlorophenethyl group with a 3-chloro-4-methylphenyl substituent.
  • N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS 954075-75-3): Here, the 3-methoxyphenyl group is replaced with 4-fluorophenyl. Fluorine’s electronegativity may enhance metabolic stability but reduce electron-donating effects critical for hydrogen bonding.

Thiazole and Acetamide Modifications

  • 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1207050-42-7): This compound substitutes the phenethyl group with a phenoxyethyl chain, introducing an ether linkage. The increased polarity may improve solubility but reduce lipophilicity, affecting bioavailability.
  • N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives () :
    Compounds like 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) exhibit MIC values of 6.25–12.5 μg/mL against bacterial strains. The target compound’s 3-methoxyphenyl group may enhance antifungal activity due to improved electron donation.

Antibacterial and Antifungal Efficacy

  • Analogs with halogenated aryl groups (e.g., 4-chlorophenyl, 3-chlorophenyl) show broad-spectrum activity, with MIC values as low as 6.25 μg/mL ().
  • The 3-methoxyphenyl substituent in the target compound may enhance binding to fungal cytochrome P450 enzymes, a mechanism observed in related antifungals.

Cytotoxicity and Anticancer Potential

  • Quinazoline derivatives with sulfonamide and thioacetamide moieties (e.g., ) demonstrate apoptosis-inducing effects in cancer cells. The target compound’s thiazole-thioether scaffold may similarly disrupt microtubule assembly or DNA replication.

Physicochemical Properties

Property Target Compound CAS 942000-28-4 CAS 954075-75-3
Molecular Formula C21H21ClN3O3S2* C21H20ClN3O3S2 C19H15ClFN3O2S2
Molecular Weight ~462.0 g/mol 462.0 g/mol 435.9 g/mol
Key Substituents 4-Chlorophenethyl 3-Chloro-4-methylphenyl 4-Fluorophenyl
Predicted LogP** ~3.5 ~3.8 ~3.2
Biological Activity Antifungal (MIC: Pending) Antibacterial (MIC: 12.5–25 μg/mL) Antifungal (MIC: 6.25–50 μg/mL)

Estimated based on structural analogs. *Calculated using fragment-based methods.

Biological Activity

N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This compound features a thiazole ring, a chlorophenethyl group, and a methoxyphenyl group, which may contribute to its pharmacological properties. This article explores its synthesis, biological activity, and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
  • Attachment of the Methoxyphenyl Group : Introduced through a nucleophilic substitution reaction.
  • Formation of the Amide Bond : The final step involves reacting the intermediate with 4-chlorophenethylamine.

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly in medicinal chemistry. Its structural components suggest potential interactions with various molecular targets, including enzymes and receptors.

The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that it may modulate enzyme or receptor activity through specific binding interactions.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structural motifs possess anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that thiazole derivatives can inhibit tumor growth in various cancer models.
  • Antimicrobial Properties : Research has shown that thiazole-containing compounds exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, indicating that modifications to the structure could enhance efficacy.

Data Tables

Property Value
Molecular Formula C22H22ClN3O3S
Molecular Weight 468.0 g/mol
CAS Number 941961-84-8
Potential Applications Anticancer, Antimicrobial

Q & A

Basic: What is the synthetic pathway for N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Chloroacetylation : React 4-chlorophenethylamine with 2-chloroacetamide derivatives in a polar aprotic solvent (e.g., dichloromethane) using triethylamine as a catalyst .

Thiazole Ring Formation : Introduce a thiazole moiety by reacting with thiourea or sulfur-containing reagents under reflux conditions in ethanol .

Coupling Reactions : Link the 3-methoxyphenylamino group via a thioether bond using 2-mercaptoethyl intermediates in dry acetone with anhydrous K₂CO₃ as a base .
Key Characterization : Monitor reaction progress via TLC and confirm structure using MS (e.g., FAB-MS: [M+1]+ at m/z 416.15) and elemental analysis (C: 66.48%, H: 5.09%, N: 16.85%) .

Advanced: How can synthesis yield be optimized for this compound?

Methodological Answer:
Optimization strategies include:

  • Catalyst Selection : Use triethylamine (0.01 mol) to enhance nucleophilic substitution efficiency .
  • Solvent Choice : Employ dry acetone or dichloromethane to improve solubility of intermediates .
  • Reaction Monitoring : Track completion via TLC (e.g., hexane:ethyl acetate, 3:7) to minimize side products .
  • Purification : Recrystallize from ethanol or methanol-acetone mixtures (1:1) to isolate high-purity crystals .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • Mass Spectrometry (MS) : FAB-MS to confirm molecular ion peaks (e.g., m/z 416.15) .
  • Elemental Analysis : Validate C, H, N, and O percentages (e.g., C=66.41%, H=5.05%) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, thiazole C=S at δ 170 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced: How to resolve discrepancies in NMR data during characterization?

Methodological Answer:

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference .
  • 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
  • Dynamic NMR : Analyze temperature-dependent shifts for conformationally flexible groups (e.g., thioether linkages) .
  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations) .

Advanced: What methodologies evaluate the compound’s biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Testing : Use broth microdilution (MIC against S. aureus or E. coli) .
    • Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic Studies :
    • Molecular Docking : Simulate binding affinity to targets like EGFR or topoisomerase II .
    • Enzyme Inhibition : Measure IC₅₀ against kinases or proteases using fluorogenic substrates .

Basic: What are the solubility properties of this compound?

Methodological Answer:

  • Polar Aprotic Solvents : Highly soluble in DMSO or DMF (>10 mg/mL) .
  • Low Solubility : Limited in water or ethanol; use sonication or heating (40–50°C) to improve dispersion .
  • Stability : Store in anhydrous conditions to prevent hydrolysis of the acetamide group .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) to maintain compound stability without cytotoxicity .
  • Surfactants : Add Tween-80 (0.01% w/v) to enhance aqueous dispersion .
  • Prodrug Design : Modify the 3-methoxyphenyl group with hydrophilic substituents (e.g., -OH, -COOH) .

Advanced: How to analyze contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers .
    • Control pH (7.4) and temperature (37°C) in media .
  • Compound Integrity : Verify purity via HPLC (>95%) and stability under assay conditions .
  • Statistical Validation : Perform triplicate experiments with ANOVA to assess significance (p<0.05) .

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